molecular formula C11H14FNO4S B14223044 tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate CAS No. 501682-72-0

tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate

Cat. No.: B14223044
CAS No.: 501682-72-0
M. Wt: 275.30 g/mol
InChI Key: VFDROKUZZMUZPM-UHFFFAOYSA-N
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Description

tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate is a chemical compound with the molecular formula C11H14FNO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a fluorobenzene ring, and a sulfonylcarbamate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.

Scientific Research Applications

tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonylcarbamate moiety can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-chlorobenzene-1-sulfonyl)carbamate
  • tert-Butyl (4-methylbenzene-1-sulfonyl)carbamate
  • tert-Butyl (4-nitrobenzene-1-sulfonyl)carbamate

Uniqueness

tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate is unique due to the presence of the fluorine atom in the benzene ring, which can influence its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

501682-72-0

Molecular Formula

C11H14FNO4S

Molecular Weight

275.30 g/mol

IUPAC Name

tert-butyl N-(4-fluorophenyl)sulfonylcarbamate

InChI

InChI=1S/C11H14FNO4S/c1-11(2,3)17-10(14)13-18(15,16)9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14)

InChI Key

VFDROKUZZMUZPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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